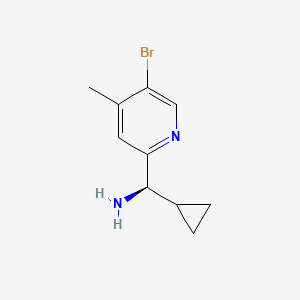
4-Chloro-1-cyclopentyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-cyclopentyl-2-fluorobenzene is an organic compound with the molecular formula C11H12ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a cyclopentyl group at the 1-position, and a fluorine atom at the 2-position . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentyl-2-fluorobenzene can be achieved through several methods, including:
Electrophilic Aromatic Substitution (EAS): This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and fluorine atoms.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to introduce the cyclopentyl group onto a pre-functionalized benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-cyclopentyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of cyclopentyl-substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-cyclopentyl-2-fluorobenzene has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-cyclopentyl-2-fluorobenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles to form substituted products. The presence of the chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions .
Comparación Con Compuestos Similares
4-Chloro-1-cyclopentyl-2-fluorobenzene can be compared with other similar compounds, such as:
4-Chloro-1-cyclopentylbenzene: Lacks the fluorine atom, which can affect its reactivity and physical properties.
4-Fluoro-1-cyclopentylbenzene: Lacks the chlorine atom, leading to differences in chemical behavior and applications.
4-Chloro-2-fluorobenzene:
The uniqueness of this compound lies in the combination of its substituents, which impart specific chemical properties and reactivity patterns that can be exploited in various applications.
Propiedades
Fórmula molecular |
C11H12ClF |
|---|---|
Peso molecular |
198.66 g/mol |
Nombre IUPAC |
4-chloro-1-cyclopentyl-2-fluorobenzene |
InChI |
InChI=1S/C11H12ClF/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8H,1-4H2 |
Clave InChI |
FRMVELAEAQTSCT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















